molecular formula C16H13N3OS B7575676 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide

3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide

Cat. No. B7575676
M. Wt: 295.4 g/mol
InChI Key: AGNLTGKDKXERRF-UHFFFAOYSA-N
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Description

3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the protein kinase CK2. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide exhibits significant anticancer, antifungal, and antibacterial properties. It has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide is its potential as a kinase inhibitor, making it a valuable tool for studying the role of kinases in various cellular processes. However, its limited solubility in water and low bioavailability pose significant challenges for its use in vivo. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide. One direction is the development of new synthetic methods to improve its solubility and bioavailability. Another direction is the investigation of its potential as a treatment for autoimmune diseases. Additionally, further studies are needed to fully understand its toxicity and potential side effects, as well as its mechanism of action and potential applications in other fields such as materials science.
In conclusion, 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential and limitations, but it is clear that this compound has significant potential for future research and development.

Synthesis Methods

The synthesis of 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-aminobenzoic acid with 2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-bromobenzoyl chloride to give the final product.

Scientific Research Applications

3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a kinase inhibitor and as a modulator of the immune system. In the field of materials science, 3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide has been investigated for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-13-5-1-3-11(9-13)15(20)19-14-6-2-4-12(10-14)16-18-7-8-21-16/h1-10H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNLTGKDKXERRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide

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